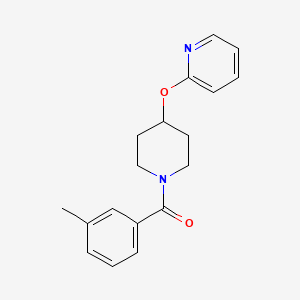

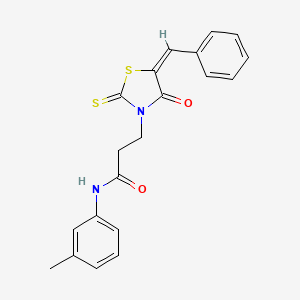

![molecular formula C20H20N6OS B2492919 7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1251600-64-2](/img/structure/B2492919.png)

7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzazepine derivatives are a class of compounds featuring a seven-membered heterocyclic ring containing nitrogen. These compounds are of interest due to their pharmacological properties and their utility as intermediates in organic synthesis. The molecule likely shares common synthetic routes and structural characteristics with other benzazepine derivatives, offering insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of benzazepine derivatives often involves cyclization reactions, reductive amination, or Grignard reactions. For instance, the synthesis of related benzazepines has been achieved through practical methods involving esterification, intramolecular reactions, and the Suzuki−Miyaura reaction to produce orally active compounds (Ikemoto et al., 2005). Another method employs a one-pot three-component condensation reaction, showcasing the versatility of synthesis strategies for benzazepine derivatives (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been elucidated through techniques such as X-ray diffraction, demonstrating isomorphism but not strict isostructurality among similar compounds, indicating slight differences in molecular conformations (Blanco et al., 2012).

Chemical Reactions and Properties

Benzazepines undergo a variety of chemical reactions, including halogenation, alkylation, and conjugate addition. These reactions are crucial for modifying the chemical structure and, consequently, the pharmacological activity of benzazepine derivatives. The reactivity of these compounds can be influenced by substituents on the benzazepine ring, as demonstrated by studies on dopaminergic activity (Pfeiffer et al., 1982).

Physical Properties Analysis

The physical properties of benzazepine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the specific substituents and structural modifications. Studies on the crystal structures of related compounds provide insights into the intermolecular interactions that define their solid-state properties (Gómez et al., 2009).

Chemical Properties Analysis

The chemical properties of benzazepine derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability, are determined by the electronic structure of the benzazepine core and the nature of its substituents. The synthesis routes and reactions they undergo hint at the chemical versatility of these compounds (Ackerman et al., 1972).

Scientific Research Applications

Dopaminergic Activity

7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine and its related compounds have been explored for their dopaminergic activity. Studies have shown that similar benzazepines can act as agonists for central and peripheral dopamine receptors. These compounds have been synthesized and evaluated for their effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in rats lesioned in the substantia nigra and stimulation of rat striatal adenylate cyclase, indicating central dopaminergic activity (Pfeiffer et al., 1982).

Synthesis Methods

There have been advances in the synthesis methods for compounds like 7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. A practical method for synthesizing an orally active CCR5 antagonist, a compound structurally related to 7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, has been developed. This method involves steps like esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation (Ikemoto et al., 2005).

Biological Activities

Benzazepines, which include compounds like 7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, have a wide range of biological activities. Some derivatives are important in pharmaceuticals as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists. The 1,5-benzodiazepin-2-one scaffold, similar to 7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, is a privileged structure showing a range of biological activities and has been used in clinically as anxiolytic agents (Shaabani et al., 2009).

properties

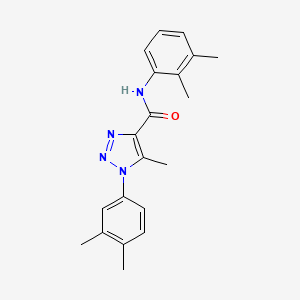

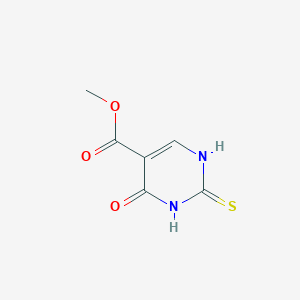

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c1-12-5-6-15(11-13(12)2)21-20-22-19(24-28-20)18-14(3)26(25-23-18)16-7-9-17(27-4)10-8-16/h5-11H,1-4H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOJBGFJIONYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

![N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2492852.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)

![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)